Pseudothymidine

Descripción general

Descripción

5-Metil-2’-Desoxipseudouridina es un análogo de nucleósido que pertenece a la clase de compuestos orgánicos conocidos como análogos de nucleósidos y nucleótidos. Estos compuestos son estructuralmente similares a los nucleósidos y nucleótidos naturales, pero se han modificado para mejorar su estabilidad y funcionalidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Metil-2’-Desoxipseudouridina normalmente implica el uso de nucleoside 2’-desoxirribosiltransferasas. Estas enzimas catalizan la transferencia del grupo desoxirribosil de un nucleósido donante a una base aceptora, lo que da como resultado la formación del análogo de nucleósido deseado . Las condiciones de reacción a menudo incluyen un sistema de amortiguador adecuado, pH óptimo y temperatura para garantizar la actividad y la estabilidad de la enzima.

Métodos de producción industrial

La producción industrial de 5-Metil-2’-Desoxipseudouridina puede implicar procesos biocatalíticos que utilizan microorganismos diseñados que expresan nucleoside 2’-desoxirribosiltransferasas. Estos procesos están diseñados para ser eficientes y escalables, lo que permite la producción a gran escala del compuesto con alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

5-Metil-2’-Desoxipseudouridina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y el solvente, se optimizan según la reacción específica que se esté realizando .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de nucleósidos modificados .

Aplicaciones Científicas De Investigación

Synthetic Biology

Pseudothymidine has been shown to be effectively incorporated into DNA as a substitute for natural thymidine. This incorporation can enhance the stability and functionality of nucleic acids, making it a valuable tool in synthetic biology. For instance, research indicates that ψT can be utilized to create oligonucleotides with improved resistance to nucleases, thereby promoting their expression and stability in biological systems .

Table 1: Comparison of Natural vs. This compound-Modified Nucleic Acids

| Property | Natural Thymidine | This compound |

|---|---|---|

| Nuclease Resistance | Low | High |

| Incorporation Efficiency | Standard | Enhanced |

| Stability in Biological Systems | Moderate | High |

Anticancer Research

This compound analogs are being explored for their potential anticancer properties. Studies have demonstrated that modifications in nucleosides can lead to the development of new therapeutic agents capable of targeting cancer cells more effectively. For example, certain derivatives of this compound have shown promising results in inhibiting the growth of various human cancer cell lines, including colon and breast cancers .

Case Study: Anticancer Activity of this compound Derivatives

- Compound : ψT derivative A

- Cancer Type : MCF-7 (Breast Cancer)

- IC50 Value : 0.64 µM (indicating effective inhibition)

Antimicrobial Applications

The structural diversity of this compound allows it to be evaluated as a potential antimicrobial agent. Research has indicated that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rising concern over antibiotic resistance globally .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| ψT Derivative B | 1.25 | Staphylococcus aureus |

| ψT Derivative C | 0.62 | Escherichia coli |

Molecular Tools in Research

This compound can also serve as a molecular tool in various research applications, particularly in the development of aptamers and other nucleic acid-based biosensors. Its ability to withstand harsh conditions makes it suitable for applications requiring stability over time .

Case Study: Aptamer Development Using this compound

In a study focusing on the selection of aptamers with enhanced stability, this compound was incorporated into the oligonucleotide pool. The resulting aptamers demonstrated increased binding affinity and stability compared to those synthesized with natural nucleotides.

Future Directions and Challenges

While the applications of this compound are promising, challenges remain regarding its synthesis and incorporation into larger nucleic acid constructs. Ongoing research aims to optimize these processes and expand the range of applications for this compound in therapeutic and diagnostic contexts.

Research Gaps

- Need for improved synthesis methods for large-scale production.

- Exploration of additional modifications that enhance its properties.

- Comprehensive studies on long-term effects and safety profiles.

Mecanismo De Acción

El mecanismo de acción de 5-Metil-2’-Desoxipseudouridina implica su incorporación a los ácidos nucleicos, donde puede interferir con el apareamiento de bases normal y la estabilidad del ácido nucleico. Esta disrupción puede inhibir la replicación y la transcripción de los ácidos nucleicos, convirtiéndola en un posible agente terapéutico para tratar enfermedades que implican una rápida proliferación celular, como el cáncer .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares incluyen otros análogos de nucleósidos como:

- 5-Metil-2’-Desoxicitidina

- 5-Hidroximetil-2’-Desoxiuridina

- 5-Formil-2’-Desoxicitidina

Singularidad

5-Metil-2’-Desoxipseudouridina es única debido a sus modificaciones estructurales específicas, que mejoran su estabilidad y funcionalidad en comparación con otros análogos de nucleósidos. Su capacidad de incorporarse a los ácidos nucleicos e interrumpir su función normal la hace particularmente valiosa para la investigación científica y las aplicaciones terapéuticas .

Actividad Biológica

Pseudothymidine (ψT) is a C-nucleoside analog of thymidine, notable for its unique structural properties and potential applications in molecular biology and medicinal chemistry. This compound has gained attention due to its ability to serve as a substrate for various DNA polymerases, thereby influencing DNA synthesis and cellular processes.

This compound is characterized by a carbon-carbon bond between the sugar and the base, which affects its conformational properties. This unique structure allows ψT to interact differently with DNA polymerases compared to natural nucleotides. Specifically, it can be incorporated into DNA strands during replication, albeit with varying efficiencies depending on the type of polymerase used .

Substrate for DNA Polymerases

Research has demonstrated that ψT can act as a substrate for several thermostable DNA polymerases, including Taq polymerase. In vitro assays have shown that the incorporation of ψT into DNA can be effectively monitored through primer extension reactions . The following table summarizes the efficiency of ψT incorporation by different polymerases:

| Polymerase | Incorporation Efficiency | Comments |

|---|---|---|

| Taq | Moderate | Commonly used in PCR applications |

| Vent | High | Superior fidelity in DNA synthesis |

| KOD Dash | High | Enhanced performance with modified nucleotides |

Case Studies and Research Findings

- In Vitro Selection Studies : In a study focusing on the incorporation of modified nucleotides, ψT was utilized as a substrate to screen various DNA polymerases. The results indicated that certain polymerases could efficiently incorporate ψT into elongating DNA strands, highlighting its potential in synthetic biology applications .

- Antiviral Properties : this compound has been investigated for its antiviral properties, particularly against viruses that utilize thymidine kinases for replication. Its structural similarity to thymidine allows it to interfere with viral DNA synthesis, making it a candidate for antiviral drug development .

- Cancer Research Applications : The compound has also been explored in the context of cancer research, where its ability to inhibit DNA synthesis can be leveraged to target rapidly dividing cancer cells. Studies have shown that incorporating ψT into therapeutic strategies could enhance the efficacy of existing treatments by selectively inhibiting tumor growth .

Comparative Analysis with Other Nucleoside Analogues

This compound's biological activity can be compared with other nucleoside analogs like 5-fluoro-2'-deoxyuridine (FUdR) and 2'-deoxy-2'-fluoroarabinofuranosylthymine (FMAU). The following table outlines key differences:

| Characteristic | This compound (ψT) | FUdR | FMAU |

|---|---|---|---|

| Type | C-nucleoside | U-nucleoside | A-nucleoside |

| Mechanism | Incorporation into DNA | Inhibition of thymidylate synthase | Triphosphate formation |

| Therapeutic Use | Antiviral, anticancer | Anticancer | Imaging and therapy |

Propiedades

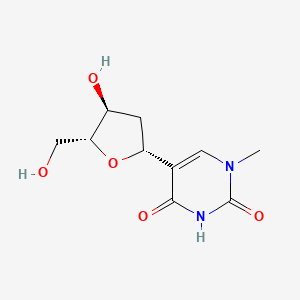

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDJRICBYOAHBZ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65358-15-8 | |

| Record name | 5-methyl-2'-deoxypseudouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.